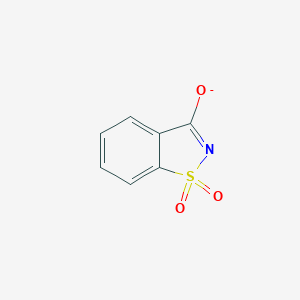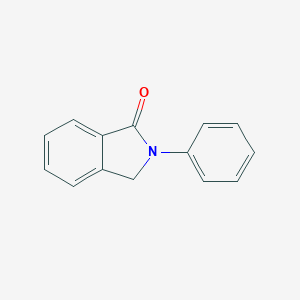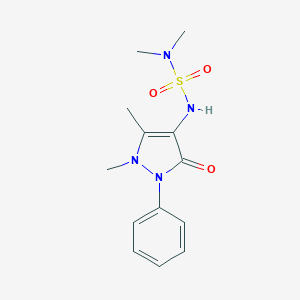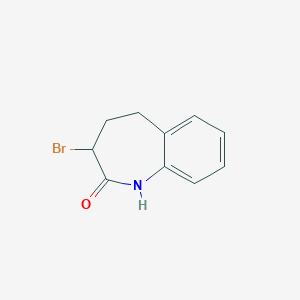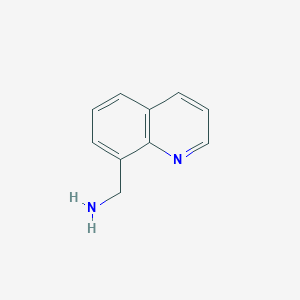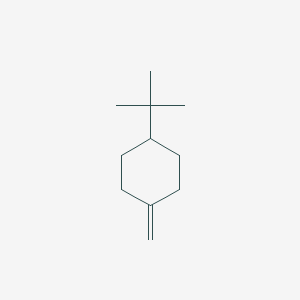
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-
Vue d'ensemble
Description
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C10H18, and is classified as a cyclic hydrocarbon. Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is used in a variety of applications, including as a solvent, in the manufacturing of plastics, and in the synthesis of other chemicals.
Mécanisme D'action
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is not well understood, but it is believed to act as a non-specific inhibitor of enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has several advantages and limitations for lab experiments. One advantage is its nonpolar nature, which allows it to dissolve a wide range of organic compounds. However, its non-specific inhibition of enzymes and proteins can make it difficult to study specific pathways or enzymes.
Orientations Futures
There are several future directions for research on Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-. One area of research could be the development of more specific inhibitors of enzymes and proteins, which could be used to study specific pathways or enzymes. Another area of research could be the development of new applications for Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-.
Applications De Recherche Scientifique
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been widely used in scientific research due to its unique properties. It is commonly used as a solvent in organic chemistry, as it is nonpolar and can dissolve a wide range of organic compounds. It is also used in the manufacturing of plastics, as it can be used to produce polycarbonates and other polymers.
Propriétés
Numéro CAS |
13294-73-0 |
|---|---|
Nom du produit |
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- |
Formule moléculaire |
C11H20 |
Poids moléculaire |
152.28 g/mol |
Nom IUPAC |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
Clé InChI |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
SMILES canonique |
CC(C)(C)C1CCC(=C)CC1 |
Autres numéros CAS |
13294-73-0 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-2-(hydroxyamino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B184949.png)
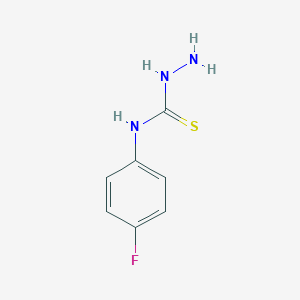
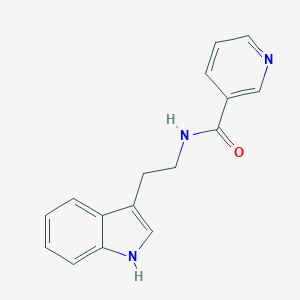
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

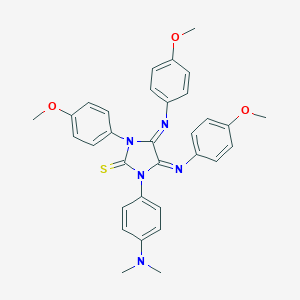
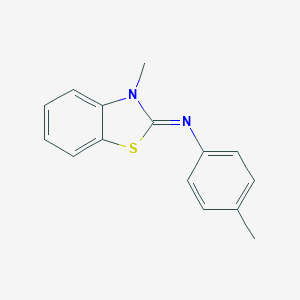
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
